Lanosta-8,24-dien-3-ol
Description
Lanosta-8,24-dien-3-ol, commonly known as lanosterol, is a triterpenoid sterol with the molecular formula C₃₀H₅₀O and a molecular weight of 426.729 g/mol . It is characterized by a tetracyclic lanostane skeleton with double bonds at positions 8 and 24 and a hydroxyl group at C3 in the β-configuration . This compound serves as a critical precursor in the biosynthesis of cholesterol in animals and ergosterol in fungi . Key identifiers include CAS number 79-63-0, EINECS 201-214-9, and ChemSpider ID 216175 . Lanosterol is insoluble in water, has a melting point of 137°C, and exhibits stability under standard conditions . It is biosynthesized from oxidosqualene via the enzyme oxidosqualene cyclase (ERG7) .
Properties
IUPAC Name |
4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGCLMLTWQZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859110 | |
| Record name | Lanosta-8,24-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514-46-5, 514-47-6 | |
| Record name | TIRUCALLOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Euphadienol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Step 1: Formation of Tosylhydrazone Intermediate
Lanosta-8-ene-7-one (e.g., kansenone) reacts with tosyl hydrazide (TSH) in methanol under reflux (65°C, 3 hours). The ketone group at C-7 undergoes nucleophilic attack by TSH, forming a tosylhydrazone intermediate:
Step 2: Borohydride Reduction
The intermediate is treated with sodium borohydride () in methanol (reflux, 8 hours), reducing the C-7 ketone to a secondary alcohol. Subsequent workup (acidic and aqueous washes) and column chromatography yield this compound:
Key Synthetic Parameters
Stereochemical Considerations
The stereochemistry of the starting material dictates the final product’s configuration. For instance, epi-kansenone produces tirucallol, an epimer of this compound. This highlights the importance of chiral starting materials in synthesizing specific stereoisomers.
Semi-Synthetic Modifications
This compound derivatives, such as its acetate ester (), are accessible via post-synthetic modifications. Acetylation of the C-3 hydroxyl group using acetic anhydride or acetyl chloride introduces functional diversity:
This derivative is characterized by a molecular weight of 468.7541 g/mol and serves as a precursor for further pharmacological studies.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Natural Extraction | Eco-friendly; preserves native stereochemistry | Low yield; resource-intensive |
| Chemical Synthesis | High yield (53%); scalable | Requires specialized reagents and equipment |
| Semi-Synthesis | Enables derivative synthesis | Dependent on purified starting material |
Industrial and Research Implications
The patented synthetic route offers a scalable alternative to natural extraction, making this compound accessible for drug discovery and biochemical studies. Future directions include optimizing catalytic systems (e.g., asymmetric catalysis) to enhance enantioselectivity and exploring biotechnological production via engineered microbial strains.
Chemical Reactions Analysis
Hydrogenation and Saturation of Double Bonds
The Δ8,24-diene structure of lanosterol undergoes selective hydrogenation under catalytic conditions. For example:
-
Catalytic Hydrogenation :
Reaction with H₂ in ethanol using 10% Pd/C at ambient temperature reduces the Δ24 double bond, yielding (5α)-euph-8-en-3β-ol with 85% efficiency .
Acetylation and Esterification
The 3β-hydroxyl group is readily acetylated, forming derivatives critical for biochemical studies:
-
Acetylation :
Treatment with acetic anhydride or acetyl chloride in pyridine yields 3β-acetoxylanosta-8,24-diene (lanosteryl acetate). This derivative is used to enhance solubility in enzymatic assays .
Allylic Oxidation
Allylic positions (e.g., C-7) undergo oxidation:
-
SeO₂-Mediated Oxidation :
In aqueous ethanol, selenium dioxide oxidizes the C-7 position to form a ketone intermediate, which is subsequently reduced to 7α-hydroxylanosterol .
Epoxidation
The Δ24 double bond reacts with peracids to form epoxides, though this reaction is less commonly reported compared to hydrogenation .
Halogenation and Dehydrohalogenation
Lanosterol’s double bonds participate in halogenation, enabling synthetic diversification:
-
Bromination :
Electrophilic addition of bromine to Δ8,24-diene forms dibromide intermediates. These intermediates are precursors to modified sterols like agnosterol (lanosta-7,9(11),24-trien-3β-ol) via dehydrohalogenation .
Isotopic Labeling for Biochemical Studies
Lanosterol is strategically labeled for tracking metabolic pathways:
-
Tritium Labeling at C-32 :
A multi-step synthesis introduces tritium at C-32 via iodide substitution or hydride reduction of sulfonate esters. This labeled compound is used to assay lanosterol-14α-demethylase activity .
Side-Chain Functionalization
The C-17 side chain (6-methylhept-5-en-2-yl group) undergoes modifications:
-
Epoxidation and Rearrangement :
Epoxidation of the Δ24 bond followed by acid-catalyzed rearrangement produces tirucallol derivatives, observed in plant sterol pathways .
Cyclopropane Formation
In myxobacteria, lanosterol analogs like cycloartenol are synthesized via cyclopropane ring formation, though this is enzymatic rather than synthetic .
Comparative Reaction Table
Key Research Findings
-
Stereochemical Control : Reduction of lanosterol’s unsaturated ketones (e.g., at C-7) using LiAlH₄ or NaBH₄ proceeds with >90% stereoselectivity for the β-configuration .
-
Enzymatic Targets : The 3β-acetate derivative is a substrate for cytochrome P450 enzymes, facilitating studies on cholesterol biosynthesis inhibitors .
-
Industrial Relevance : Efficient hydrogenation protocols enable large-scale production of lanosterol derivatives for pharmaceutical applications .
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Anticancer Properties
Lanosta-8,24-dien-3-ol has been identified as a potential agent for treating inflammation and cancer. Research indicates that it acts through the inhibition of serine-threonine protein kinases, particularly protein kinase C (PKC), which is involved in cancer cell proliferation and inflammatory responses .
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that this compound effectively inhibits the growth of various cancer cell lines. The compound's mechanism involves modulation of signaling pathways that regulate cell cycle progression and apoptosis.
Table 1: Summary of Anticancer Effects
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | PKC inhibition |
| A549 (Lung) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
Biosynthesis of Sterols
This compound serves as a precursor in the biosynthesis of cholesterol and other sterols in both plants and animals. Studies have shown that it can be converted into cholestanol via enzymatic reactions in liver homogenates . This conversion is crucial for understanding lipid metabolism and the synthesis of bioactive sterols.
Table 2: Biosynthetic Pathways
| Substrate | Product | Enzyme Involved |
|---|---|---|
| This compound | Cholestanol | Lanosterol synthase |
| This compound | Cycloartenol | Cycloartenol synthase |
Research on Atherosclerosis
This compound has been utilized in research focused on atherosclerosis. Its structural properties allow it to influence cholesterol metabolism, potentially leading to therapeutic strategies for cardiovascular diseases .
Case Study: Effects on Lipid Profiles
In a controlled study involving animal models, administration of this compound resulted in significant reductions in total cholesterol levels and LDL cholesterol, suggesting its potential as a therapeutic agent for managing dyslipidemia.
Cosmetic Applications
The compound is also explored for its applications in cosmetics due to its moisturizing properties and ability to enhance skin barrier function. Its presence in formulations can improve skin hydration and elasticity.
Table 3: Cosmetic Formulations
| Product Type | Concentration (%) | Benefits |
|---|---|---|
| Moisturizers | 1 - 5 | Hydration, barrier repair |
| Anti-aging creams | 0.5 - 2 | Elasticity improvement |
Mechanism of Action
Lanosta-8,24-dien-3-ol exerts its effects through several mechanisms:
Biosynthesis Pathway: It is a precursor in the cholesterol biosynthetic pathway, where it undergoes enzymatic transformations to produce cholesterol and other sterols.
Molecular Targets: Lanosterol targets enzymes involved in sterol biosynthesis, including lanosterol synthase and other related enzymes.
Pathways Involved: The compound is involved in the regulation of sterol homeostasis and cellular membrane integrity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Lanosterol shares structural and functional similarities with other sterols and triterpenoids. Below is a detailed comparison based on structural features, biosynthetic pathways, biological roles, and applications.
Structural Comparison
Key Research Findings
- Structural Differentiation: Mass spectrometry (GC-MS) distinguishes lanosterol (m/z peaks at 69.1, 109.1) from 4-methylcholesta-8,24-dien-3-ol (m/z=69.1) and zymosterol (m/z=107.1) .
- Bacterial vs. Eukaryotic Biosynthesis : Bacterial sterols (e.g., 4,4-dimethylcholesta-8,24-dien-3-ol) lack downstream modifications seen in eukaryotic pathways, making them evolutionarily distinct .
- Ecological Significance: Lanosterol dominates in Euphorbia latex (up to 64.6% in seedlings), suggesting a role in plant defense .
Biological Activity
Lanosta-8,24-dien-3-ol, a tetracyclic terpenoid, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes recent findings on its biological activity, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
This compound is structurally related to lanosterol and exhibits significant pharmacological potential. Its chemical formula is , and it belongs to a class of compounds known as triterpenoids. These compounds are characterized by their multi-ring structure, which contributes to their biological activity.
1. Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound. In vitro assays using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method demonstrated that this compound can effectively scavenge free radicals. The antioxidant activity was quantified, showing a significant percentage inhibition in various tests:
| Sample Type | Antioxidant Activity (%) |
|---|---|
| BR-2 Latex | 75% |
| S-146 Latex | 64.6% |
| AR-14 Latex | 52.9% |
These results indicate that this compound contributes to the overall antioxidant capacity of mulberry latex extracts .
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In agar well diffusion assays, the compound exhibited notable activity against various pathogens:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| A. niger | 15 |
| C. albicans | 12 |
| S. typhi | 18 |
These findings suggest that this compound may serve as a potential antimicrobial agent in therapeutic applications .
3. Anti-inflammatory Properties
The anti-inflammatory effects of this compound are attributed to its ability to inhibit serine-threonine protein kinases, particularly protein kinase C (PKC). This inhibition is crucial in regulating inflammatory responses and has implications for treating conditions such as arthritis and other inflammatory diseases .
4. Anticancer Activity
Research indicates that this compound may possess anticancer properties by modulating cellular signaling pathways associated with cancer cell proliferation and survival. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of mitochondrial pathways .
Case Studies
Several case studies have explored the pharmacological applications of this compound:
- Study on Anticancer Effects : A study investigated the effects of this compound on breast cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability and an increase in apoptotic markers.
- Phytochemical Analysis : A comprehensive analysis of mulberry latex found that this compound was one of the predominant bioactive compounds contributing to both antioxidant and antimicrobial activities .
Q & A
Q. How can researchers confirm the structural identity of Lanosta-8,24-dien-3-ol in experimental settings?
Methodological Answer: Structural confirmation relies on a combination of analytical techniques:
- Mass Spectrometry (MS): Key peaks include m/z = 69.1 (base peak) and m/z = 109.1, characteristic of its tetracyclic triterpene structure .
- Nuclear Magnetic Resonance (NMR): Stereochemical details (e.g., 3β-hydroxy group) are resolved via - and -NMR, with critical signals at δ~3.2 ppm (C3-OH) and δ~5.1 ppm (C24 double bond) .
- Optical Rotation: (chloroform) distinguishes it from stereoisomers .
Q. What are the natural sources of this compound, and how is it isolated?
Methodological Answer:
- Primary Sources: Isolated from plant latex (e.g., Euphorbia tirucalli), where it constitutes up to 17.4% of sterol content in spring-harvested samples .
- Extraction Protocol: Use hexane or chloroform for lipid-soluble fractions, followed by silica gel chromatography. Purity is confirmed via HPLC (≥98%) .
- Biosynthetic Origin: A key intermediate in sterol biosynthesis, derived from squalene cyclization in eukaryotes and some bacteria .
Q. What physicochemical properties are critical for experimental handling of this compound?
Key Properties:
| Property | Value | Reference |
|---|---|---|
| Melting Point | 137–140°C | |
| Solubility | Insoluble in water; soluble in chloroform, ethanol | |
| Stability | Oxidizes slowly; store at RT in dark | |
| Molecular Formula | CHO |
Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Quantify using selective ion monitoring (SIM) for m/z = 426.72 (molecular ion) .
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection at 210 nm, achieving >95% purity .
- Thin-Layer Chromatography (TLC): R = 0.45 in chloroform:methanol (9:1) .
Advanced Research Questions
Q. How is the biosynthesis of this compound experimentally traced in eukaryotic systems?
Methodological Answer:
- Isotopic Labeling: Incubate cells with -squalene to track cyclization into lanosterol via enzymatic assays .
- Enzyme Inhibition Studies: Use azoles (e.g., ketoconazole) to block lanosterol 14α-demethylase, accumulating this compound for analysis .
- Genetic Knockouts: CRISPR/Cas9 deletion of ERG7 (lanosterol synthase) in yeast disrupts production, confirming pathway role .
Q. What are the key challenges in synthesizing this compound in vitro?
Methodological Answer:
- Stereochemical Complexity: Achieving the 3β-hydroxy and 8,24-diene configuration requires asymmetric catalysis. Van Tamelen’s squalene epoxidation method is a benchmark .
- Byproduct Formation: Cycloartenol (plant-specific) may co-elute; use preparative HPLC for separation .
- Scalability: Low yields (<5%) in non-enzymatic syntheses necessitate biocatalytic approaches .
Q. How can researchers resolve conflicting spectral data for this compound derivatives?
Methodological Answer:
- Acetylation Derivatives: Compare -NMR shifts before/after acetylation. Lanosteryl acetate shows δ~2.0 ppm (OAc) and δ~4.5 ppm (C3-OAc) .
- X-ray Crystallography: Resolve ambiguities in crystal structures (e.g., C24 double bond geometry) .
- Cross-Validation: Use tandem MS/MS to distinguish isobaric ions (e.g., zymosterol vs. lanosterol) .
Q. What experimental strategies are used to study this compound’s role in sterol metabolism?
Methodological Answer:
- Metabolic Flux Analysis: Combine -glucose tracing with LC-MS to map carbon flow into cholesterol .
- Membrane Incorporation Assays: Fluorescently tagged lanosterol analogs (e.g., BODIPY derivatives) track lipid raft formation .
- Knockdown Models: siRNA targeting lanosterol synthase in mammalian cells reduces cholesterol synthesis by >70% .
Q. How does oxidative degradation impact this compound stability, and how is this mitigated?
Methodological Answer:
Q. What advanced techniques are used to study structural modifications of this compound?
Methodological Answer:
- Chemoenzymatic Modifications: Use cytochrome P450s to hydroxylate specific positions (e.g., C25) .
- Computational Modeling: Density Functional Theory (DFT) predicts reactivity of the 8,24-diene system in electrophilic additions .
- Cryo-EM: Resolve lanosterol-protein interactions in membrane-bound enzymes (e.g., OSC) at near-atomic resolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
